2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride
Overview
Description
Desmethyl Mirtazapine (hydrochloride) is a metabolite of the antidepressant mirtazapine. It is formed from mirtazapine by the cytochrome P450 isoform CYP3A4 . This compound is primarily used for research purposes and is not intended for human consumption .
Mechanism of Action
Target of Action
Desmethyl Mirtazapine Dihydrochloride, a metabolite of Mirtazapine , primarily targets alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, and are involved in various physiological processes such as attention, memory, and sleep .
Mode of Action
Desmethyl Mirtazapine Dihydrochloride acts as an alpha-2 adrenergic antagonist . This inhibition of alpha-2 adrenergic receptors results in increased release of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression .
Biochemical Pathways
The biochemical pathways affected by Desmethyl Mirtazapine Dihydrochloride are primarily those involving noradrenergic and serotonergic neurotransmission . By blocking alpha-2 adrenergic receptors, it enhances the release of norepinephrine and serotonin. This increased neurotransmitter availability can then lead to downstream effects such as improved mood and reduced symptoms of depression .
Pharmacokinetics
Desmethyl Mirtazapine Dihydrochloride exhibits several key pharmacokinetic properties :
- Absorption : It is well absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 hours .
- Distribution : The central volume of distribution at oral steady state is 107 ± 42L .
- Metabolism : It is metabolized mainly by cytochromes CYP1A2, CYP2D6, and CYP3A4 .
- Excretion : Approximately 100% of the orally administered dose is excreted via urine and faeces within 4 days .
- Bioavailability : The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .
Result of Action
The molecular and cellular effects of Desmethyl Mirtazapine Dihydrochloride’s action primarily involve the enhancement of noradrenergic and serotonergic neurotransmission . This can lead to a variety of effects, including improved mood, reduced anxiety, and alleviation of depressive symptoms .
Action Environment
The action of Desmethyl Mirtazapine Dihydrochloride can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as age, gender, and the presence of liver or renal impairment . Furthermore, its efficacy and stability can be influenced by the individual’s overall health status, co-administration with other medications, and genetic factors related to metabolism .
Biochemical Analysis
Biochemical Properties
Desmethyl Mirtazapine Dihydrochloride has been found to interact with various biomolecules. It is an alpha-adrenergic antagonist, an anxiolytic drug, a H1-receptor antagonist, a histamine antagonist, and a serotonergic antagonist . These interactions suggest that Desmethyl Mirtazapine Dihydrochloride plays a role in various biochemical reactions.
Cellular Effects
Desmethyl Mirtazapine Dihydrochloride has been shown to have effects on various types of cells and cellular processes. It is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It is effective in treating major depressive disorder and depression associated with various diseases .
Molecular Mechanism
The mechanism of action of Desmethyl Mirtazapine Dihydrochloride involves its binding interactions with biomolecules and its influence on gene expression. It acts as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors . It also selectively inhibits noradrenaline reuptake and acts as a partial 5-HT1A receptor agonist .
Temporal Effects in Laboratory Settings
It has been observed that a significant correlation exists between total plasma concentration of Desmethyl Mirtazapine Dihydrochloride and peak insulin in the mOGTT after 60 minutes .
Metabolic Pathways
Desmethyl Mirtazapine Dihydrochloride is involved in various metabolic pathways. It is a metabolite of Mirtazapine, formed by the cytochrome P450 (CYP) isoform CYP3A4
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Mirtazapine (hydrochloride) can be synthesized through the demethylation of mirtazapine. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of high-performance liquid chromatography (HPLC) for the determination and extraction of mirtazapine and its metabolites .
Industrial Production Methods: The industrial production of Desmethyl Mirtazapine (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions. The process may include ultrasonic-assisted magnetic dispersive solid-phase microextraction coupled with HPLC for efficient extraction and determination .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Mirtazapine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving Desmethyl Mirtazapine (hydrochloride) include potassium phosphate buffer, acetonitrile, and triethylamine . These reagents are used under specific conditions to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Desmethyl Mirtazapine (hydrochloride) include its metabolites, such as 8-hydroxy mirtazapine . These products are essential for further research and applications.
Scientific Research Applications
Desmethyl Mirtazapine (hydrochloride) has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the study of its chemical properties and reactions. In biology, it is used to understand its effects on biological systems. In medicine, it is used for therapeutic drug monitoring and to study its pharmacological effects . In industry, it is used for the development of new drugs and formulations .
Comparison with Similar Compounds
Desmethyl Mirtazapine (hydrochloride) is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include mirtazapine, 8-hydroxy mirtazapine, and other metabolites of mirtazapine . The uniqueness of Desmethyl Mirtazapine (hydrochloride) lies in its specific interactions with molecular targets and its distinct pharmacological effects.
Properties
IUPAC Name |
2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIPJUVTBHNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345612 | |
Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-41-9 | |
Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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